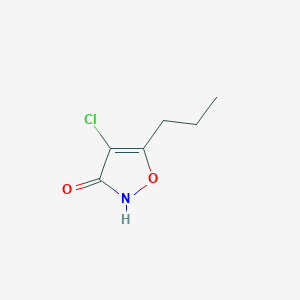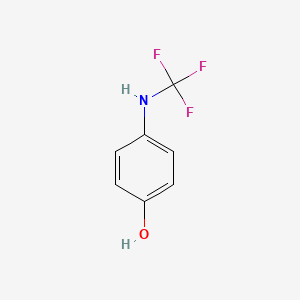
4-((Trifluoromethyl)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Trifluoromethyl)amino)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of .
Vorbereitungsmethoden
The synthesis of 4-((Trifluoromethyl)amino)phenol can be achieved through several methods. One common approach involves the reaction of chlorosilane and bromotrifluoromethane at low temperatures to form trifluoromethylsilane. This intermediate is then reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is subsequently reduced by zinc powder to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield corresponding amines . Substitution reactions often involve nucleophiles such as halides or alkoxides, leading to the formation of substituted phenols .
Wissenschaftliche Forschungsanwendungen
4-((Trifluoromethyl)amino)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties . In industry, it is used in the synthesis of polymers and monomers, contributing to the development of advanced materials .
Wirkmechanismus
The mechanism of action of 4-((Trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-((Trifluoromethyl)amino)phenol can be compared with other trifluoromethyl-substituted compounds, such as 4-(Trifluoromethyl)phenol and 4-Hydroxybenzotrifluoride . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the trifluoromethyl group in these compounds imparts unique properties, such as increased electronegativity and stability, making them valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H6F3NO |
|---|---|
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
4-(trifluoromethylamino)phenol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,11-12H |
InChI-Schlüssel |
KRDJANVYNBUNJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

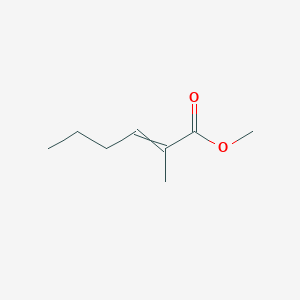
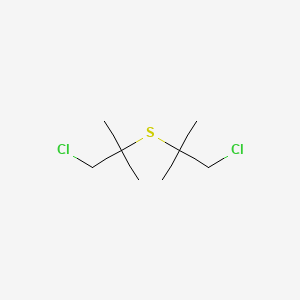
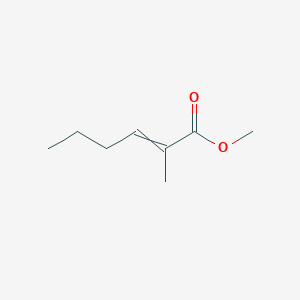

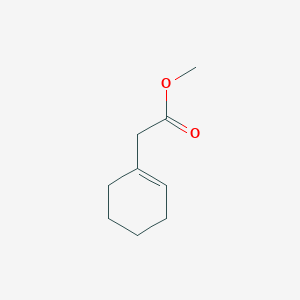

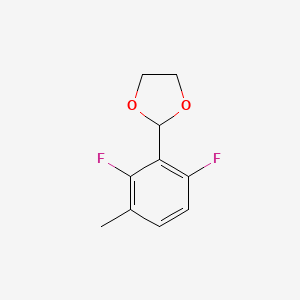
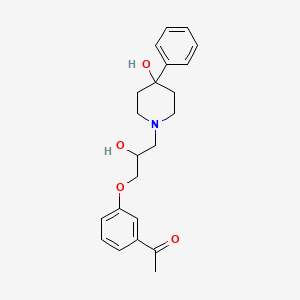
![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
